![molecular formula C15H12ClN3O3 B4881584 5-[(2-chlorobenzoyl)amino]isophthalamide](/img/structure/B4881584.png)
5-[(2-chlorobenzoyl)amino]isophthalamide
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Overview
Description
5-[(2-chlorobenzoyl)amino]isophthalamide is a synthetic compound that is widely used in scientific research. It is also known as CBAAI or N-(2-chlorobenzoyl)-5-aminoisophthalamic acid. This compound is a derivative of isophthalic acid and has a molecular formula of C14H10ClNO4. It is a white to off-white powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzoyl)amino]isophthalamide involves the inhibition of protein-protein interactions. It has been shown to bind to the RelA subunit of NF-κB, preventing its interaction with its binding partner, IκBα. This prevents the activation of NF-κB-dependent genes, leading to the inhibition of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
5-[(2-chlorobenzoyl)amino]isophthalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of NF-κB-dependent genes, leading to the inhibition of inflammation and cancer cell growth. It has also been shown to inhibit the activation of the MAPK/ERK pathway, leading to the inhibition of cancer cell growth. Additionally, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(2-chlorobenzoyl)amino]isophthalamide in lab experiments include its high potency and specificity for inhibiting protein-protein interactions. It is also relatively easy to synthesize and purify. However, one limitation is that it may have off-target effects on other proteins, leading to potential toxicity. Additionally, its mechanism of action may not be fully understood, leading to potential complications in interpreting experimental results.
Future Directions
There are several potential future directions for research involving 5-[(2-chlorobenzoyl)amino]isophthalamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. Another direction is to study its potential off-target effects on other proteins and its potential toxicity. Additionally, further research is needed to fully understand its mechanism of action and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of 5-[(2-chlorobenzoyl)amino]isophthalamide involves the reaction of 2-chlorobenzoyl chloride with 5-aminoisophthalic acid in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
5-[(2-chlorobenzoyl)amino]isophthalamide has been widely used in scientific research as a tool to study the inhibition of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-κB and its binding partner, preventing the activation of NF-κB-dependent genes. This inhibition has potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.
properties
IUPAC Name |
5-[(2-chlorobenzoyl)amino]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-12-4-2-1-3-11(12)15(22)19-10-6-8(13(17)20)5-9(7-10)14(18)21/h1-7H,(H2,17,20)(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBSIQOHVOPMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorobenzoyl)amino]isophthalamide |
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